molecular formula C21H17BrN4O3 B2991103 3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-56-3

3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2991103
CAS RN: 921536-56-3
M. Wt: 453.296
InChI Key: KOYYJMJPTVOEFH-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-d]pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms . It is an integral part of DNA and RNA and imparts diverse pharmacological properties . Pyrrolo[3,2-d]pyrimidines have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines often involves the reaction of a starting pyrimidine with acetic and propionic anhydrides . The resulting pyrimidines are then transformed upon refluxing in BuOH with MeONa added as a base, producing pyrido[2,3-d]pyrimidin-5-ones .


Molecular Structure Analysis

Pyrrolo[3,2-d]pyrimidine is a colorless compound containing two nitrogen atoms at 1st and 3rd positions . The molecular structures of synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses) .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,2-d]pyrimidines can vary depending on their specific structure and substituents . They are generally soluble in water and are much weaker bases than pyridine .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The synthesis of complex heterocyclic compounds, including pyrrolo[3,2-d]pyrimidine derivatives, plays a crucial role in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development processes. For instance, compounds with a pyrrolopyrimidine core have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. The methodological advancements in synthesizing these heterocycles, such as the one-pot reactions and microwave-assisted synthesis, enable the efficient production of these compounds with potential therapeutic applications (Abu‐Hashem et al., 2020), (Abdalha et al., 2011).

Anticancer and Anti-inflammatory Applications

The novel synthesis routes for pyrrolo[3,2-d]pyrimidine derivatives open avenues for exploring their anticancer and anti-inflammatory potentials. By modifying the chemical structure, such as introducing different substituents or changing the synthesis route, researchers can enhance the biological activity and selectivity of these compounds. The anticancer and anti-inflammatory activities of these compounds are often attributed to their ability to modulate various biological targets, including enzymes involved in inflammation and cell proliferation (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,2-d]pyrimidine derivatives highlights their importance in addressing the growing concern of antibiotic resistance. The synthesis of novel compounds that exhibit strong antimicrobial activity against a range of bacterial and fungal strains is critical in the search for new antimicrobial agents. These compounds' mechanism of action often involves interfering with bacterial DNA synthesis or inhibiting enzymes essential for bacterial growth, offering a promising strategy for developing new antimicrobials (Kolisnyk et al., 2015).

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, pyrrolo[3,2-d]pyrimidines have been found to inhibit certain enzymes, such as adenosine kinase , which can increase concentrations of adenosine at sites of tissue trauma and enhance analgesic and anti-inflammatory actions .

Future Directions

The future directions for research on pyrrolo[3,2-d]pyrimidines could involve further exploration of their therapeutic potential, including their use as anticancer, antiviral, and anti-inflammatory agents . Additionally, the development of novel synthesis methods and the study of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-25-12-16(19(27)23-15-9-5-8-14(22)10-15)17-18(25)20(28)26(21(29)24-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYYJMJPTVOEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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